molecular formula C12H12ClN3O2 B087455 Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate CAS No. 15001-08-8

Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate

Cat. No. B087455
CAS RN: 15001-08-8
M. Wt: 265.69 g/mol
InChI Key: CQYOTMSWCKDYTD-UHFFFAOYSA-N
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Patent
US04620865

Procedure details

A solution of 53.7 g of (3-chlorophenyl)hydrazine hydrochloride, 50.8 g of ethyl(ethoxymethylene)cyanoacetate and 41.4 g of potassium carbonate in 500 ml of ethanol was refluxed for 20 hours. The solution was poured into ice water. The precipitated solid was collected by filtration, dried and recrystallized from ethanol/water to provide 53.0 g of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Yield 67%. mp=115°-117° C.
Quantity
53.7 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[CH2:11]([O:13][C:14](=[O:22])[C:15](=[CH:18]OCC)[C:16]#[N:17])[CH3:12].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[NH2:17][C:16]1[N:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([Cl:2])[CH:4]=2)[N:10]=[CH:18][C:15]=1[C:14]([O:13][CH2:11][CH3:12])=[O:22] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
53.7 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)NN
Name
Quantity
50.8 g
Type
reactant
Smiles
C(C)OC(C(C#N)=COCC)=O
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1=CC(=CC=C1)Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.